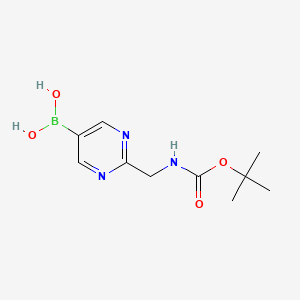![molecular formula C10H20ClNO B13471051 8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)
8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride is a chemical compound with a unique spirocyclic structure. It is characterized by the presence of a spiro junction where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable precursor with a nucleophile under controlled conditions. For example, the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane in the presence of a base can lead to the formation of the spirocyclic intermediate . This intermediate can then be further modified to introduce the methyl and hydroxyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness. Key steps would include the preparation of the spirocyclic intermediate, followed by functional group modifications and purification processes to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic structure or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could lead to the formation of a secondary amine.
Wissenschaftliche Forschungsanwendungen
8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride can be compared with other similar spirocyclic compounds, such as:
- 2-azaspiro[4.5]decan-8-ol hydrochloride
- 8-azaspiro[4.5]decan-2-ol hydrochloride
- 8-oxa-2-azaspiro[4.5]decan-4-yl methanol hydrochloride
These compounds share the spirocyclic structure but differ in the functional groups attached to the spiro junction. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H20ClNO |
|---|---|
Molekulargewicht |
205.72 g/mol |
IUPAC-Name |
8-methyl-2-azaspiro[4.5]decan-8-ol;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(12)2-4-10(5-3-9)6-7-11-8-10;/h11-12H,2-8H2,1H3;1H |
InChI-Schlüssel |
WUUAIVSZCRUGPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2(CC1)CCNC2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



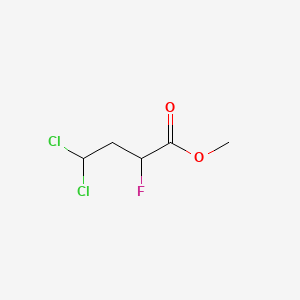
![N-methyl-2-oxaspiro[3.5]nonan-7-amine](/img/structure/B13470983.png)

![2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470993.png)
![2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile](/img/structure/B13470997.png)
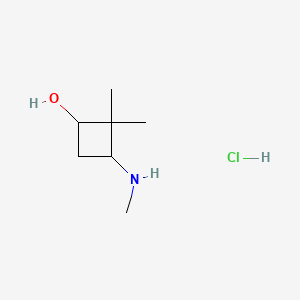
![3-Methylimidazo[1,5-a]pyridin-6-amine](/img/structure/B13471004.png)
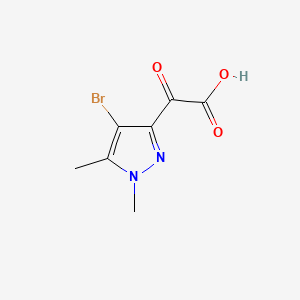
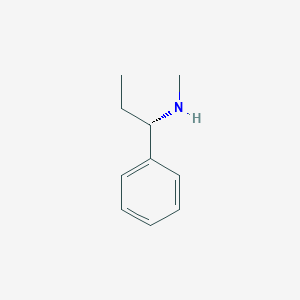
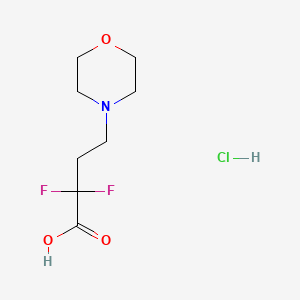
![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)

